6-Nitrobenzofuran-3(2H)-one
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Overview
Description
6-Nitrobenzofuran-3(2H)-one is a heterocyclic organic compound that features a benzofuran ring substituted with a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzofuran-3(2H)-one typically involves the nitration of benzofuran derivatives. One common method is the nitration of benzofuran using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzofuran-3(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Aminobenzofuran-3(2H)-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with functional groups such as carboxylic acids or aldehydes.
Scientific Research Applications
6-Nitrobenzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer agents and antimicrobial agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 6-Nitrobenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens.
Comparison with Similar Compounds
Benzofuran: The parent compound without the nitro group.
6-Aminobenzofuran-3(2H)-one: The reduced form of 6-Nitrobenzofuran-3(2H)-one.
2-Nitrobenzofuran: A similar compound with the nitro group at the 2-position.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The presence of the nitro group at the 6-position allows for selective chemical modifications and enhances its utility in various research fields.
Properties
IUPAC Name |
6-nitro-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLVVQMNJHGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743879 |
Source
|
Record name | 6-Nitro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199783-01-1 |
Source
|
Record name | 6-Nitro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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